An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a specific molecule for which extensive experimental data is not publicly available. This guide provides computed properties for the specific molecule and supplements this with representative experimental protocols and biological context based on structurally similar compounds to serve as a comprehensive resource for researchers in the field.
Core Chemical and Physical Properties
Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound containing a pyrrole ring substituted with a pyridine ring and an ethyl carboxylate group.[1][2] Its structure is of interest in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. The following table summarizes its key computed chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| IUPAC Name | ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | [1] |
| CAS Number | 197774-66-6 | [1] |
| Canonical SMILES | CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | [2] |
| InChIKey | JPDVHPANJIDEHD-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
| Topological Polar Surface Area | 55 Ų | [1] |
| XLogP3 (Predicted) | 2.3 | [1] |
Note: The properties listed above are computationally derived and have not been experimentally verified in publicly accessible literature.
Representative Experimental Protocols
The following sections outline detailed, generalized methodologies for the synthesis, purification, and characterization of a compound like Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate. These protocols are standard in organic and medicinal chemistry for the preparation and validation of novel small molecules.[3][4]
Synthesis: Modified Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[5]
Objective: To synthesize Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.
Materials:
-
A suitable 1,4-dicarbonyl precursor.
-
Ammonium acetate or ammonia.
-
Glacial acetic acid (as solvent and catalyst).
-
Standard laboratory glassware for reflux.
-
Heating mantle and magnetic stirrer.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in glacial acetic acid.
-
Addition of Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Flash Column Chromatography
Objective: To purify the crude product from the synthesis step.
Materials:
-
Crude Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate.
-
Silica gel (230-400 mesh).
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Glass column, collection tubes, and TLC equipment.
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Characterization Methods
Objective: To confirm the identity, structure, and purity of the synthesized compound.
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show characteristic peaks for the aromatic protons on the pyridine and pyrrole rings, the ethyl group (a quartet and a triplet), and the N-H proton of the pyrrole ring.[6][7]
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, and the carbons of the two aromatic rings.[8]
2.3.2 Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) that matches the calculated exact mass of C₁₂H₁₃N₂O₂⁺.[7]
2.3.3 High-Performance Liquid Chromatography (HPLC)
-
Technique: Reverse-phase HPLC with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Expected Result: A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under the specific HPLC conditions.[9]
Biological Context and Signaling Pathways
Pyrrole and pyridine moieties are common structural features in molecules designed to be kinase inhibitors.[10][11] These inhibitors often target Receptor Tyrosine Kinases (RTKs), which are critical regulators of cellular processes like proliferation, differentiation, and survival.[12][13] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[14][15]
Representative Target: VEGFR Signaling Pathway
A plausible target for a molecule with this scaffold is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth.[16][17] Inhibiting this pathway can starve tumors of their blood supply. The diagram below illustrates a simplified overview of the VEGFR2 signaling cascade, which activates major downstream pathways like the PLCγ-MAPK and PI3K-Akt pathways to promote endothelial cell proliferation and survival.[18][19][20]
Caption: A simplified diagram of the VEGFR2 signaling pathway.
Standard Workflow for Novel Compound Development
The discovery and validation of a new chemical entity follows a structured workflow, from initial synthesis to final characterization and biological testing. This process ensures the compound's identity, purity, and activity are well-documented before further development.
References
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- 4. How Scientific Material Characterization Works [innovatechlabs.com]
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- 10. mdpi.com [mdpi.com]
- 11. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 13. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 14. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 15. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
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- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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